Methyl D-alaninate

Description

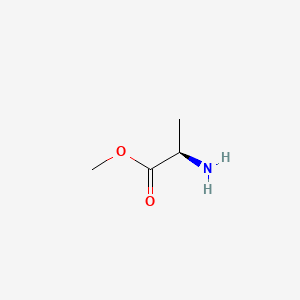

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(5)4(6)7-2/h3H,5H2,1-2H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKPPFQULDPWHX-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315888 | |

| Record name | Methyl D-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21705-13-5 | |

| Record name | Methyl D-alaninate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21705-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl D-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021705135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl D-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl D-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for Methyl D Alaninate and Its Derivatives

Advanced Chemical Synthesis Approaches

The synthesis of Methyl D-alaninate and its derivatives often requires precise control of stereochemistry and the strategic use of protecting groups. Modern synthetic chemistry offers a variety of methods to achieve these transformations with high efficiency and purity.

Stereoselective Esterification of D-Alanine

The direct esterification of D-alanine is a fundamental step in accessing its methyl ester derivative. The primary challenge is to carry out the reaction without racemization of the chiral center. The Fischer-Speier esterification is a classic and widely used method. wikipedia.orgorganic-chemistry.org This reaction involves heating the amino acid in methanol (B129727) in the presence of an acid catalyst. wikipedia.orgmasterorganicchemistry.com The equilibrium-driven nature of the reaction often necessitates the use of a large excess of methanol or the removal of water to achieve high yields. organic-chemistry.org

Commonly employed acid catalysts include:

Thionyl Chloride (SOCl₂) : D-alanine can be added to a mixture of methanol and thionyl chloride. The in-situ generation of HCl from the reaction between SOCl₂ and methanol drives the esterification. This method is effective, with one process reporting a yield of 91.5% and a purity of 99.2% for this compound hydrochloride.

Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) : These strong mineral acids are effective catalysts for the esterification. mdpi.comscirp.org The reaction is typically performed by refluxing the D-alanine in methanol containing the acid catalyst. wikipedia.org

Trimethylchlorosilane (TMSCl) : A convenient method involves the reaction of amino acids with methanol in the presence of TMSCl at room temperature. This procedure is compatible with a wide range of amino acids and generally provides the corresponding methyl ester hydrochlorides in good to excellent yields, with minimal racemization reported for protected amino acids.

The product of these reactions is typically the hydrochloride salt of this compound, which is a stable, crystalline solid.

Synthesis of N-Protected and N-Substituted this compound Derivatives

Protection of the amino group is a critical step for subsequent modifications, such as peptide coupling or N-alkylation. Fluorenylmethoxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) are the most common N-protecting groups in peptide chemistry.

The Fmoc group is valuable for its base-lability, allowing for orthogonal protection strategies in complex syntheses. chemimpex.com Fmoc-N-methyl-D-alanine is a key building block for creating peptides with enhanced stability and solubility. chemimpex.com The protection of this compound or N-methyl-D-alanine is typically achieved by reacting it with an Fmoc-donating reagent.

The synthesis of Fmoc-N-methyl-D-alanine can be achieved from the corresponding Fmoc-amino acid via an intermediate 5-oxazolidinone, which is then reductively opened. nih.gov This method is noted for being highly efficient. nih.gov Another approach involves preparing N-methyl-α-amino acid benzhydryl esters, which can then be protected with the Fmoc group. researchgate.netnih.gov These methods are designed to maintain the chiral integrity of the amino acid precursor. nih.gov Fmoc protection is crucial for incorporating these modified amino acids into peptides using automated synthesizers. chemimpex.com

The Boc protecting group is acid-labile and provides robust protection for the amine functionality during various synthetic transformations. chemimpex.comcymitquimica.com Boc-D-alanine methyl ester is a versatile intermediate used in peptide synthesis and pharmaceutical research. chemimpex.com

The standard procedure for Boc protection involves reacting this compound hydrochloride with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, in a suitable solvent system. This reaction efficiently yields N-(tert-butoxycarbonyl)-D-alanine methyl ester. Similarly, Boc-N-methyl-D-alanine can be prepared, which serves as an important intermediate in the synthesis of biologically active compounds, enhancing stability and solubility during synthetic processes. chemimpex.comcymitquimica.com

| Derivative | Reagent | Typical Conditions | Reference(s) |

| Fmoc-N-methyl-D-alanine | Fmoc-amino acid -> Oxazolidinone -> Lewis acid reduction | Efficient, environmentally benign | nih.gov |

| Boc-D-alanine methyl ester | (Boc)₂O, Base (e.g., Triethylamine) | Solvent (e.g., Dichloromethane) | |

| Boc-N-methyl-D-alanine | (Boc)₂O, Base | Standard protection conditions | chemimpex.com, cymitquimica.com |

N-alkylated amino acids are valuable components in medicinal chemistry for their ability to improve pharmacokinetic properties. Several methods exist for the N-alkylation of this compound.

Reductive Amination : This is a widely used method for N-alkylation. d-nb.infomasterorganicchemistry.com It involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the secondary amine. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comjst.go.jp This approach avoids the over-alkylation issues often seen with direct alkylation using alkyl halides. masterorganicchemistry.com An automated parallel synthesis platform has been developed for the reductive alkylation of various α-amino methyl esters with different aldehydes using NaBH₄. researchgate.net

Direct N-Alkylation with Alcohols : A powerful and atom-economic method involves the direct N-alkylation of α-amino acid esters using alcohols, catalyzed by ruthenium complexes. d-nb.info This "borrowing hydrogen" strategy is base-free and proceeds with excellent retention of stereochemistry, producing water as the only byproduct. d-nb.info The use of diphenylphosphate as an additive has been shown to significantly enhance reactivity and selectivity. d-nb.info

Alkylation of Protected Amines : N-methylation can also be achieved on a pre-protected amino acid ester. For instance, N-nosyl-protected amino acid benzhydryl esters can be methylated with diazomethane. researchgate.net Another procedure uses dimethyl sulfate (B86663) and the base DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for the N-methylation of Nα-o-NBS (o-nitrobenzenesulfonyl) protected amino acid esters. acs.org

Enzymatic Synthesis : A stereospecific synthesis of D-amino acid N-alkylamides from D-alanine methyl ester hydrochloride has been demonstrated using D-aminopeptidase from Ochrobactrum anthropi. pu-toyama.ac.jp This kinetic-controlled synthesis proceeds with high stereoselectivity. pu-toyama.ac.jp

| Method | Alkylating Agent | Catalyst/Reagent | Key Features | Reference(s) |

| Reductive Amination | Aldehydes/Ketones | NaBH₄, NaBH₃CN, or NaBH(OAc)₃ | Controlled mono-alkylation, avoids over-alkylation | d-nb.info, masterorganicchemistry.com |

| Direct N-Alkylation | Alcohols | Ruthenium complex (e.g., Cat 1), Diphenylphosphate | Atom-economic, base-free, high stereoretention | d-nb.info |

| Alkylation of Protected Amine | Dimethyl sulfate | DBU | For N-o-NBS protected esters | acs.org |

| Enzymatic Aminolysis | Amines | D-aminopeptidase | High D-stereoselectivity | pu-toyama.ac.jp |

Introducing substituents at the β-position of this compound creates non-proteinogenic amino acids with unique structural and functional properties.

β-Halogenated Derivatives : 3-Chloro-D-alanine methyl ester is a key intermediate, for instance, in the synthesis of D-cycloserine. wipo.int A common and efficient route starts from D-serine methyl ester. The hydroxyl group of D-serine methyl ester is substituted with a chlorine atom using a halogenating agent. Thionyl chloride (SOCl₂) is frequently used for this transformation, often in an organic solvent like acetonitrile (B52724) or dichloromethane. wipo.intgoogle.com One patented method reports reacting D-serine methyl ester hydrochloride with SOCl₂ at temperatures ranging from 0°C to 30°C, achieving yields up to 93.8%. google.com Another approach involves converting D-serine into a D-serine-N-carboxy anhydride (B1165640) intermediate, which then reacts with a chlorinating reagent to give the final product with yields up to 94.7%. google.comwipo.int The synthesis of N-Boc-β-iodoalanine methyl ester can be accomplished from N-Boc-O-tosyl-L-serine methyl ester by reaction with sodium iodide (NaI) in acetone, a reaction that proceeds with high yield. orgsyn.org

β-Pyridyl Derivatives : The synthesis of β-(3-pyridyl)-D-alanine methyl ester can be achieved through several routes. One method involves the condensation of diethyl acetamidomalonate with 3-pyridylmethyl halides, followed by hydrolysis, decarboxylation, and enzymatic resolution to isolate the D-enantiomer, which is then esterified. nih.gov Another strategy uses a Michael addition of a heterocyclic nucleophile (like pyridine) to an N-protected dehydroalanine (B155165) methyl ester. uminho.ptresearchgate.net For example, N,N-bis(tert-butyloxycarbonyl)-dehydroalanine methyl ester serves as an excellent Michael acceptor for this purpose, reacting with nucleophiles under mild conditions to give β-substituted alanine (B10760859) derivatives in high yields. uminho.pt Stereoselective syntheses have also been developed, for instance, by alkylating a chiral glycine (B1666218) equivalent like (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine. lmaleidykla.lt

N-Methylation and Other N-Alkylation Protocols

Optimization of Coupling Reactions for this compound Incorporation

The incorporation of this compound into peptide chains and other complex molecules through coupling reactions is a critical step in the synthesis of numerous compounds with significant biological and pharmaceutical relevance. The efficiency and stereochemical outcome of these reactions are highly dependent on the optimization of various parameters, including the choice of coupling reagents, catalysts, solvents, and temperature.

Palladium-catalyzed cross-coupling reactions, for instance, have become a versatile tool for forming C–N bonds. acs.org The optimization of these reactions is crucial, especially when dealing with complex and hindered fragments. acs.org For example, in the synthesis of certain natural products, challenging N-arylations have been achieved after extensive optimization of reaction conditions, including the use of specific ligands like L15. acs.org The choice of solvent and base can also significantly affect the yield and selectivity of coupling reactions. For instance, in Glaser coupling reactions for synthesizing unnatural α-amino acids, a systematic variation of solvents, temperature, and reaction times is necessary to establish a robust protocol. acs.org The use of polar aprotic solvents like DMF can enhance the solubility of certain substrates, while elevated temperatures (80–100°C) may increase reaction rates but also risk racemization of the chiral center.

In peptide synthesis, the choice of coupling reagent is paramount. To address the unpredictability of kinetic resolution in peptide synthesis, binary enantioselective reagents have been developed. arkat-usa.org These reagents, derived from chiral molecules like strychnine (B123637) and brucine, allow for the predictable incorporation of either D- or L-amino acids. arkat-usa.org For instance, when coupling racemic Z-Ala-OH with various L-amino acid methyl esters using a specific chiral triazine-based reagent, the D,L-dipeptides were preferentially formed. arkat-usa.org Conversely, coupling racemic Z-Phe-OH with the same amino esters and reagent favored the formation of L,L-dipeptides. arkat-usa.org

The optimization process often involves screening different catalysts and ligands. In some C-C cross-coupling reactions involving alanine derivatives, various palladium catalysts and ligands have been tested to maximize yield. nih.gov The addition of tertiary amines like diisopropylethylamine (DIPEA) can significantly accelerate the activation process in certain coupling reactions. arkat-usa.org Furthermore, photoredox Ni-catalyzed C(sp2)–O cross-coupling has emerged as a method for peptide modifications, where optimization of the photocatalyst is key to success. rsc.org

Table 1: Optimization of Glaser Coupling Reaction Conditions

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 2 | Et3N | 1,4-dioxane | 100 | - |

| 9 | Et3N | 1,4-dioxane | 100 | - |

| - | TMEDA | CHCl3/1,4-dioxane | - | - |

| Data derived from a study on Glaser heterocoupling for the synthesis of enantiomerically enriched unnatural α-amino acids. acs.org The table illustrates the systematic variation of reaction parameters to identify optimal conditions. |

Crystallization-Induced Asymmetric Transformation for Alanine Derivatives

Crystallization-induced asymmetric transformation (CIAT) is a powerful technique for the deracemization of chiral compounds, enabling the conversion of a racemate into a single enantiomer with a theoretical yield of 100%. sciforum.net This method relies on the simultaneous crystallization of a desired stereoisomer from a solution where the stereoisomers are in rapid equilibrium. researcher.life CIAT has been successfully applied to the synthesis of various amino acid derivatives, including those of alanine.

The principle of CIAT involves creating a dynamic equilibrium between two enantiomers or diastereomers in solution. As one stereoisomer selectively crystallizes out of the solution, the equilibrium shifts to replenish the crystallized form, eventually leading to the complete conversion of the mixture into the desired solid-state stereoisomer. sciforum.netresearcher.life

A notable application of CIAT is in the synthesis of enantiomerically enriched N-substituted 4-(ethylX)benzoylalanines (where X can be S, SO, or SO2). sciforum.net This process combines the conjugate addition of ammonia (B1221849) or a chiral N-nucleophile to an aroylacrylic acid with a tandem crystallization-induced asymmetric transformation. sciforum.net Similarly, CIAT has been employed in the asymmetric Strecker synthesis of α-amino acids using (R)-phenylglycine amide as a chiral auxiliary. researcher.life

Furthermore, racemic phenyl alanine methyl ester derivatives have been utilized as versatile precursors for preparing amino acids like L-Tyrosine and L-Dopa through CIAT. ut.ac.irut.ac.ir In this method, the resolution is achieved by forming diastereomers, which then undergo in situ racemization and selective crystallization. ut.ac.ir

The application of CIAT is not limited to traditional solution-based crystallization. It has also been explored in solid-state organic photochemistry. For instance, an achiral endo-bicyclo[2.1.1]hexyl aryl keto-acid, which exists as a rapidly equilibrating mixture of enantiomers in solution, undergoes a crystallization-induced asymmetric transformation when treated with an optically pure amine. ubc.ca This results in the deposition of crystals of a single diastereomeric salt, which can then be used in enantioselective photochemical reactions. ubc.ca

Biocatalytic and Chemoenzymatic Synthesis of this compound Analogs

Enzyme-Catalyzed Enantioselective Hydrolysis and Kinetic Resolution

Enzyme-catalyzed kinetic resolution is a widely used method for the preparation of enantiomerically pure amino acids and their derivatives. This technique utilizes the high enantioselectivity of enzymes, typically hydrolases like lipases and acylases, to selectively act on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. harvard.edu

Lipases are particularly versatile biocatalysts for the resolution of racemic amino acid esters. For example, lipase (B570770) from Aspergillus niger has been used for the efficient kinetic resolution of racemic octyl pipecolate. unipd.it Lipase-catalyzed hydrolysis has also been applied to resolve a broad range of β-amino acid esters. mdpi.com The reaction conditions, such as the solvent and the amount of water, can be optimized to achieve high yields and excellent enantiomeric excess (ee). For instance, the hydrolysis of racemic alicyclic cis- and trans-β-amino esters catalyzed by lipase from Candida antarctica B in diisopropylether with a limited amount of water yielded the corresponding cis-β-amino acids with high yields and ee values. unipd.it

Acylase I from porcine kidney or Aspergillus species is another important enzyme for the kinetic resolution of N-acyl-α-amino acids. harvard.edu This enzyme demonstrates nearly absolute enantioselectivity for the hydrolysis of N-acyl L-α-amino acids, making it suitable for resolving a wide variety of unnatural and rarely occurring amino acids. harvard.edu The resolution of several α-amino and α-methyl α-amino acids has been achieved on a preparative scale, yielding both L- and D-amino acid products with generally high enantiomeric excesses (>90% ee). harvard.edu

Dynamic kinetic resolution (DKR) is an advancement over simple kinetic resolution that can theoretically achieve a 100% yield of the desired enantiomer. DKR combines enzyme-catalyzed resolution with in situ racemization of the unreacted enantiomer. A procedure for the DKR of α-amino acid esters has been developed using a combination of lipase-catalyzed ester hydrolysis and racemization of the amino ester in the presence of salicylaldehydes. capes.gov.br

Table 2: Lipase-Catalyzed Resolution of Phenylalanine n-Propyl Ester

| Substrate Concentration (g/L) | Enzyme | Reaction Type | Outcome |

| Up to 827 | Porcine Pancreas Lipase | Hydrolytic Resolution | High substrate concentration achieved. |

| Data derived from a study on the engineering of the reaction medium for lipase-catalyzed resolution. unipd.it |

Application of Engineered Biocatalysts in Asymmetric Synthesis

The advent of protein engineering and directed evolution has significantly expanded the toolbox of biocatalysts available for the asymmetric synthesis of D-amino acids and their derivatives. acs.orgresearchgate.net By modifying enzymes, researchers can enhance their activity, stability, and substrate specificity, and even invert their enantioselectivity. acs.org

Engineered D-amino acid transaminases (D-AATs) are particularly valuable for the synthesis of D-phenylalanine derivatives. polimi.it For example, a D-AAT from Bacillus sp. YM-1 was engineered to exhibit native-like activity towards D-phenylalanine. polimi.it This engineered enzyme was then used in a whole-cell biocatalytic cascade to produce a variety of D-phenylalanine derivatives with high enantiomeric excess (90% to >99% ee) from racemic mixtures or L-amino acids. polimi.it The cascade couples an L-amino acid deaminase (LAAD) from Proteus mirabilis with the engineered D-AAT. polimi.it

Another approach involves the use of engineered phenylalanine ammonia-lyases (PALs). An AvPAL variant, N347A, showed increased D-enantioselectivity and was active towards aromatic amino acids with strong electron-withdrawing substituents. mdpi.com This engineered enzyme was used in a one-pot deracemization process with PmLAAD to produce D-amino acids with high yields and enantiomeric excess. mdpi.com

The engineering efforts are not limited to a single enzyme type. D-amino acid dehydrogenases have also been a focus of protein engineering to improve their catalytic properties for the synthesis of D-phenylalanines. acs.orgresearchgate.net The combination of engineered enzymes in (chemo)enzymatic cascades offers a powerful strategy for efficient and selective synthesis. acs.org For instance, an (R)-selective transaminase from Capronia epimyces (CeTA) was identified and engineered for the efficient synthesis of D-alanine. asm.org The mutant F113T showed significantly improved activity and thermostability, achieving a 95.2% conversion of pyruvate (B1213749) to D-alanine with an ee of >99% in a whole-cell system. asm.org

Table 3: Biocatalytic Production of D-Phenylalanine Derivatives using Engineered DAAT

| Starting Material | Product | Enantiomeric Excess (ee) |

| Racemic/L-phenylalanine derivatives | D-phenylalanine derivatives | 90% to >99% |

| Data derived from a study on the development of stereoinversion and deracemization biocatalytic cascades using an engineered D-amino acid aminotransferase. polimi.it |

Whole-Cell Biocatalysis for D-Alanine Precursors

Whole-cell biocatalysis offers several advantages for the synthesis of D-amino acid precursors, including the elimination of costly enzyme purification and the potential for in situ cofactor regeneration. researchgate.net This approach utilizes entire microbial cells, which either naturally contain or are engineered to express the desired enzymatic machinery.

A prominent example is the production of pyruvate, a key precursor for D-alanine, from D,L-alanine using a whole-cell biocatalyst. nih.gov In one study, Escherichia coli was engineered to express L-amino acid deaminase (Pm1) from Proteus mirabilis. nih.gov To enhance pyruvate production, the expression of Pm1 was improved, and genes responsible for pyruvate uptake and metabolism were knocked out using CRISPR/Cas9. nih.gov This engineered strain was able to produce 43.50 g/L of pyruvate in 8 hours with a 79.99% conversion rate of L-alanine, while also achieving a resolution of D-alanine. nih.gov

Whole-cell systems have also been developed for the direct synthesis of D-alanine. An E. coli strain was constructed to co-express alanine dehydrogenase (ald), alanine racemase (dadX), and glucose dehydrogenase (gdh) from Bacillus pseudofirmus OF4. researchgate.netnih.gov Under optimized conditions, this whole-cell biocatalyst produced both D-alanine and L-alanine from sodium pyruvate and ammonium (B1175870) chloride. researchgate.netnih.gov

Furthermore, whole-cell biocatalysts containing N-succinyl-amino acid racemase (NSAR) and L-acylase have been used for the production of L-amino acids, which can serve as precursors in stereoinversion processes to yield D-amino acids. frontiersin.org For instance, an E. coli whole-cell system comprising NSAR and L-acylase from Deinococcus radiodurans was used to produce L-homophenylalanine with a 99.9% yield and over 99% ee. frontiersin.org Similarly, whole-cell systems containing D-hydantoinase, D-carbamoylase, and hydantoin (B18101) racemases have been employed for the production of various D-α-amino acids from D,L-5-substituted hydantoins. frontiersin.org

Process Optimization in this compound Synthesis

The efficient synthesis of this compound on a larger scale requires careful optimization of the reaction process. A common method for the synthesis of amino acid methyl esters involves the esterification of the free amino acid with methanol in the presence of a strong acid. google.com A process for preparing amino acid methyl esters with high yield and low alcohol consumption has been developed, which involves refluxing a mixture of the free amino acid, methanol, and a strong acid, followed by concentration of the mixture and addition of more methanol, with this cycle being repeated one or more times. google.com

For instance, in the preparation of D-phenylglycine methyl ester, this repetitive process resulted in a final conversion ratio of 99.2% with a significantly reduced consumption of methanol compared to conventional methods. google.com The optimization of whole-cell biocatalytic reactions for D/L-alanine synthesis involves adjusting various parameters, including the concentration of the inducer (e.g., IPTG), coenzymes, substrates, and surfactants, as well as the reaction temperature, pH, and time. nih.gov The reusability of the bacterial pellets is also a key factor in process optimization. nih.gov

In the context of enzymatic synthesis, process optimization can involve the co-immobilization of multiple enzymes. For example, co-immobilized dehydrogenases have been used for the enzymatic synthesis of D-alanine from renewable starting materials. researchgate.net This approach can enhance the stability and reusability of the biocatalysts.

Reaction Condition Optimization for High Yield and Purity

The synthesis of amino acid esters, such as this compound, is a fundamental process in organic and medicinal chemistry. Achieving high yield and purity is contingent upon the careful optimization of various reaction parameters. acs.orgmdpi.com Key variables that are typically manipulated include temperature, reaction time, choice of solvent, and the catalytic system. acs.org Optimization may target not only the maximization of the desired product but also the minimization of impurities, such as di-substituted byproducts. acs.org

A common route to amino acid methyl esters involves the esterification of the corresponding amino acid using methanol in the presence of an acid catalyst. mdpi.com Systems like thionyl chloride in methanol or trimethylchlorosilane in methanol have proven effective, offering mild conditions and good to excellent yields for a range of amino acid methyl esters. mdpi.com The process often involves refluxing a mixture of the amino acid, methanol, and a strong acid for a period of 0.5 to 5 hours at temperatures ranging from 20 to 100°C. google.com

In the synthesis of derivatives like 3-chloro-D-alanine methyl ester hydrochloride from D-serine methyl ester hydrochloride, the reaction conditions are critical for the outcome. A patented method demonstrates this by reacting D-serine methyl ester hydrochloride with a halogenation reagent (thionyl chloride) in a mixed organic solvent system. google.com The optimization of this reaction, particularly the reaction temperature, directly influences both the yield and the purity of the final product. The following table illustrates how adjustments in temperature, while keeping other parameters constant (reactant molar ratios, solvent system, and reaction time), affect the synthesis of this this compound derivative. google.com

| Starting Material | Reagent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|---|

| D-serine methyl ester hydrochloride | Thionyl Chloride (SOCl₂) | Acetonitrile/Dichloromethane | 20 | 12 | 93.8 | 97 | google.com |

| D-serine methyl ester hydrochloride | Thionyl Chloride (SOCl₂) | Acetonitrile/Dichloromethane | 30 | 12 | 91.6 | 97 | google.com |

| D-serine methyl ester hydrochloride | Thionyl Chloride (SOCl₂) | Acetonitrile/Dichloromethane | 50 | 12 | 90.4 | 95 | google.com |

As the data indicates, a lower reaction temperature of 20°C resulted in the highest yield (93.8%) while maintaining high purity (97%). google.com Increasing the temperature to 30°C led to a slight decrease in yield to 91.6%, and a further increase to 50°C resulted in a more significant drop in both yield (90.4%) and purity (95%). google.com This demonstrates a clear optimization path where milder temperature conditions are favorable for producing a higher quantity and quality of the desired product in this specific synthesis. google.com

Flow Chemistry Applications in D-Alanine Methyl Ester Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in modern chemical synthesis, offering significant advantages over traditional batch processing. d-nb.info This methodology is particularly attractive for the synthesis of small molecules like D-alanine methyl ester and its derivatives due to enhanced control over reaction parameters, improved safety, and scalability. d-nb.infounimi.it

The core principle of flow chemistry involves pumping reactants through a network of tubes or channels, often passing through a heated or cooled zone where the reaction occurs. This setup allows for precise control over temperature, pressure, and residence time (the duration the reactants spend in the reaction zone). unimi.it Such precision is often difficult to achieve in batch reactors, where issues like inefficient mixing and poor heat transfer can lead to lower yields and the formation of impurities. d-nb.info

In the context of amino acid ester synthesis, flow chemistry provides an ideal platform for rapid reaction screening and optimization. By systematically varying parameters such as temperature, stoichiometry, and residence time, an optimal set of conditions can be identified quickly and efficiently. unimi.it This was demonstrated in the synthesis of hydroxamic acids from corresponding carboxylic esters, including N-Boc-alanine methyl ester, where a flow reactor was used to rapidly screen conditions and establish a more efficient protocol. unimi.it

Furthermore, flow chemistry enhances the safety profile of many chemical transformations. Reactions that are highly exothermic or involve hazardous reagents can be managed more safely in a continuous flow system, as the small reaction volume at any given moment minimizes the risk of runaway reactions. d-nb.info The application of flow chemistry has been successfully leveraged for various reactions involving amino acid derivatives, such as the Claisen-type condensation of N-Boc-glycine methyl ester, showcasing its utility in this class of compounds. d-nb.info While specific documented applications for this compound itself are not detailed, the successful use of flow chemistry for closely related structures like N-Boc-alanine methyl ester and N-Boc-glycine methyl ester strongly suggests its potential for the efficient, safe, and scalable synthesis of this compound. d-nb.infounimi.it

Elucidation of Reaction Mechanisms and Kinetics in Methyl D Alaninate Chemistry

Detailed Mechanistic Pathways of Esterification and Hydrolysis

The formation and cleavage of the ester linkage in Methyl D-alaninate are fundamental reversible processes, each proceeding through distinct, yet related, mechanistic pathways.

Esterification: The synthesis of this compound from D-alanine and methanol (B129727), commonly known as Fischer-Speier esterification, is typically catalyzed by a strong acid. mdpi.com The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uklibretexts.org Subsequently, the nucleophilic oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. mdpi.com A proton transfer from the incoming methanol moiety to one of the hydroxyl groups follows, creating a good leaving group (water). chemguide.co.uk The elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final product, this compound. chemguide.co.uklibretexts.org This entire process is reversible. chemguide.co.ukdalalinstitute.com

Hydrolysis: The hydrolysis of this compound back to D-alanine and methanol can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This process is the microscopic reverse of the Fischer-Speier esterification. mdpi.comdalalinstitute.com It begins with the protonation of the ester's carbonyl oxygen by an acid catalyst, making the carbonyl carbon more susceptible to nucleophilic attack. libretexts.orgstudysmarter.co.uk A water molecule then acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Following a proton transfer, a molecule of methanol is eliminated, and a final deprotonation step yields D-alanine and regenerates the acid catalyst. chemguide.co.ukyoutube.com

Base-Catalyzed Hydrolysis (Saponification): This reaction is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism, often referred to as the BAC2 mechanism. slideshare.net A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. dalalinstitute.com This intermediate then collapses, expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. The methoxide ion, being a strong base, immediately deprotonates the newly formed carboxylic acid (D-alanine), driving the reaction to completion and forming the carboxylate salt and methanol.

The rate of hydrolysis can be influenced by the structure of the amino acid ester. For instance, smaller ester groups generally lead to faster hydrolysis rates. The presence of bulky substituents can sterically hinder the approach of the nucleophile, thereby slowing down the reaction.

Nucleophilic Substitution and Addition Reactions involving this compound

The primary amine group of this compound is a potent nucleophile, enabling it to participate in a variety of nucleophilic substitution and addition reactions. This reactivity is fundamental to the derivatization of the amino acid.

In nucleophilic substitution reactions , the lone pair of electrons on the nitrogen atom attacks an electrophilic center, displacing a leaving group. A key example is the N-arylation of amino acid esters. d-nb.info While traditionally achieved through methods like the Ullmann condensation, modern techniques often employ transition-metal-free approaches using diaryliodonium salts. The proposed mechanism suggests a ligand exchange pathway where the amine displaces a counter-ion, followed by deprotonation and subsequent ligand coupling to form the N-aryl product. d-nb.info The fluorine atom in derivatives like 3-fluoro-D-alanine methyl ester can also undergo nucleophilic substitution under specific conditions. smolecule.com

Nucleophilic addition reactions involve the attack of the amine nucleophile on a carbon-heteroatom double bond, typically a carbonyl group or an imine. For example, this compound can react with aldehydes or ketones to form an imine (Schiff base) through a reversible addition-elimination mechanism. This reactivity is harnessed in various synthetic strategies, including the synthesis of unnatural amino acids.

The amino group can also act as a nucleophile in more complex cascade reactions. For instance, the intramolecular nucleophilic attack of the amine on a lactone carbonyl can initiate a series of rearrangements, leading to the formation of new heterocyclic structures. nih.gov The nucleophilicity of the amino group can be modulated by protecting groups. For example, N-Boc protected amino esters are commonly used in synthesis. buffalostate.edu

Palladium-Catalyzed Cross-Coupling Mechanisms in Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they have been extensively applied to the derivatization of amino acid esters like this compound.

A prominent example is the Buchwald-Hartwig amination , which forms C-N bonds between an aryl halide and the amine of this compound. buffalostate.edu The catalytic cycle generally begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. Coordination of the amino ester to this complex, followed by deprotonation by a base, generates a palladium amide species. Reductive elimination from this species yields the N-arylated amino acid ester and regenerates the Pd(0) catalyst. rsc.org The choice of ligand and base is crucial to prevent side reactions like racemization. acs.org The use of pre-catalysts like PEPPSI-IPr has simplified this process, allowing reactions under ambient conditions. buffalostate.edursc.org

Another important transformation is the palladium-catalyzed α-arylation , which forms a C-C bond at the α-carbon of the amino acid ester. organic-chemistry.org This reaction typically involves the formation of a palladium enolate intermediate. The mechanism is thought to proceed via oxidative addition of an aryl halide to the Pd(0) catalyst, followed by reaction with the ester enolate (formed by deprotonation of the α-carbon) to create an arylpalladium enolate complex. Reductive elimination then furnishes the α-aryl amino acid ester. organic-chemistry.org Intramolecular versions of this reaction have been used to synthesize heterocyclic structures like tetrahydroisoquinolines. mdpi.comthieme-connect.com

The mechanism for the γ-arylation of amino acid derivatives bearing a directing group has also been studied, suggesting a Pd(II)/Pd(IV) catalytic cycle where the C-H activation step is reversible. rsc.org

Table 1: Key Palladium-Catalyzed Reactions for this compound Derivatization

| Reaction Type | Key Mechanistic Steps | Catalyst/Reagents Example | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination | Pd(0) catalyst (e.g., Pd-PEPPSI-IPr), Base (e.g., Cs₂CO₃), Aryl Halide | N-Aryl-D-alanine ester buffalostate.edursc.org |

| α-Arylation | Oxidative Addition, Enolate Formation, Reductive Elimination | Pd(dba)₂, Ligand (e.g., P(t-Bu)₃), Base (e.g., LiHMDS) | α-Aryl-D-alanine ester organic-chemistry.org |

| γ-Arylation (with directing group) | C-H Activation, Oxidative Addition, Reductive Elimination (proposed Pd(II)/Pd(IV) cycle) | Pd(OAc)₂, N-(2-pyridyl)sulfonyl directing group, Aryl Halide | γ-Aryl amino acid ester rsc.org |

This table provides a simplified overview of the complex catalytic cycles.

Asymmetric Catalysis Mechanisms and Stereochemical Control

Maintaining and controlling the stereochemistry at the α-carbon is paramount in the chemistry of this compound. Asymmetric catalysis offers sophisticated strategies to achieve this, either by synthesizing the molecule stereoselectively or by performing stereoselective transformations on it.

Chiral aldehyde catalysis has emerged as a powerful tool for the asymmetric α-functionalization of N-unprotected amino acid esters. frontiersin.orgfrontiersin.org In this approach, a chiral aldehyde, often derived from BINOL, reacts with the amino ester to form a chiral Schiff base intermediate. frontiersin.org This intermediate then forms an enolate upon treatment with a base. The chiral environment provided by the catalyst directs the subsequent attack of an electrophile to one face of the enolate, leading to the formation of the α-functionalized product with high enantioselectivity. frontiersin.orgfrontiersin.org

Cooperative catalysis, combining a chiral aldehyde with a transition metal like palladium or nickel, has expanded the scope of these reactions. nih.gov For example, a ternary system of a chiral aldehyde, a palladium complex, and a Lewis acid can achieve the enantioselective α-allylation of amino acid esters. nih.gov Similarly, combining a chiral aldehyde with a nickel complex enables the asymmetric α-propargylation of these esters. nih.gov

Stereoselective synthesis of D-amino acid derivatives can also be achieved through other methods. For instance, the stereoselective synthesis of D-alanine N-alkylamides has been accomplished using a D-aminopeptidase enzyme in organic media, which demonstrates high D-stereoselectivity. pu-toyama.ac.jp Other strategies involve the stereoselective cyclization of C-glycosyl amino acid derivatives using mercury(II) trifluoroacetate. researchgate.net The development of stereoselective methods is crucial for synthesizing complex molecules like peptidomimetics and biologically active compounds. acs.org

Kinetic Studies of this compound Reactions in Organic Media

Kinetic studies provide quantitative insights into reaction rates, mechanisms, and the influence of various parameters on the reactivity of this compound in non-aqueous environments.

Studies on the self-condensation of DL-alanine methyl ester in methanol to form piperazine-2,5-diones have shown that the decay of the starting material can be considered a zero-order reaction under heterogeneous conditions. The formation of the dipeptide ester intermediates was found to have similar rates for both diastereomers, suggesting that the stereochemical outcome of the final cyclic product is determined by the subsequent cyclization step.

The rates of saponification (base-catalyzed hydrolysis) of various amino acid esters have been studied extensively. cdnsciencepub.com N-methylation of the amino group in phenylalanine and leucine (B10760876) methyl esters was found to decrease the saponification rate by an order of magnitude, while for alanine (B10760859), the reduction was by a factor of five. cdnsciencepub.com This is attributed to steric hindrance and changes in solvation. The activation parameters (ΔH* and AS*) obtained from temperature-dependent studies provide further mechanistic details, with N-methylation leading to an increase in both enthalpy and entropy of activation. cdnsciencepub.com

The solvent environment plays a critical role in reaction kinetics. Studies on the binding of a glucose-based receptor to amino acid methyl esters in different organic solvents (DMSO, acetonitrile (B52724), and chloroform) revealed a clear correlation between the coordinating strength of the solvent and the binding affinities. mdpi.com Highly coordinating solvents like DMSO solvate the ammonium (B1175870) cations strongly, resulting in weaker binding to the receptor compared to less coordinating solvents like chloroform. mdpi.com Kinetic studies on the oxidation of alanine in an aqueous acetic acid medium have shown the reaction to be first-order with respect to both the amino acid and the oxidant. nanoient.org The reaction rate was observed to decrease as the dielectric constant of the solvent medium decreased. nanoient.org

Methyl D Alaninate As a Versatile Chiral Building Block

Enantioselective Construction of Complex Chiral Molecules

The precise three-dimensional arrangement of atoms in a molecule can dictate its biological activity, a principle of paramount importance in drug discovery and materials science. Methyl D-alaninate, possessing a defined stereocenter, is an invaluable tool for chemists to introduce and control chirality during the synthesis of complex molecules. chemimpex.comchemimpex.com

One notable application is in the synthesis of α-methyl-α-amino acids. For instance, the bis-lactim ether derived from D,L-Ala-OCH₃ and L-Valine can be alkylated with high diastereoselectivity to produce (R)-α-methyl-α-amino acids after hydrolysis. scispace.com This method allows for the recovery and reuse of the chiral auxiliary, L-Val-OCH₃. scispace.com Another approach involves the use of an acyclic, chiral alanine-derived dianion which exhibits a high diastereofacial bias, enabling the enantioselective synthesis of α-methyl amino acids. acs.org

Furthermore, this compound has been employed in the synthesis of unique cyclic amino acids. A "memory of chirality" approach has been successfully used for the enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to a 2-methylproline derivative. scilit.comacs.org This strategy has also been extended to the synthesis of 4-hydroxy-α-methylprolines with good yield and selectivity. acs.org

The versatility of this compound is also evident in its use for creating building blocks for more complex structures like lanthionines. The regioselective ring-opening of Boc-α-methyl-D-serine-β-lactone, a key intermediate derived from D-alanine, provides access to enantioselectively pure Boc-α-methyl-D-cysteine(PMB)-OH and lanthionine (B1674491) building blocks. nih.gov

A testament to its utility is its role in the enantiomeric recognition by macrocyclic crown ethers. Chiral crown ethers derived from enantiomerically pure tetrahydroxytetraphenylenes have shown the ability to selectively bind to D- and L-amino acid methyl ester hydrochlorides, with significant enantioselectivity observed for alanine (B10760859) methyl ester hydrochloride.

Synthesis of Enantiomerically Pure Pharmaceutical Intermediates

The demand for enantiomerically pure pharmaceuticals is ever-increasing, as often only one enantiomer of a drug is responsible for its therapeutic effect, while the other may be inactive or even cause adverse effects. sci-hub.se this compound and its derivatives are pivotal starting materials in the synthesis of these crucial pharmaceutical intermediates. chemimpex.comchemimpex.com

A significant application lies in peptide synthesis, where it serves as a building block for creating peptides and peptidomimetics with tailored properties for drug development. ruifuchemical.com For instance, N-Methyl-D-Alanine has been utilized in the synthesis of various biologically active compounds and peptides. ruifuchemical.com The incorporation of D-amino acids like D-alanine can enhance the stability of peptides against enzymatic degradation.

Derivatives of this compound are also key intermediates in the synthesis of non-peptide pharmaceuticals. For example, methyl (R)-N-(2,6-dimethylphenyl) alaninate (B8444949) is a crucial intermediate for the production of the fungicide (R)-metalaxyl (mefenoxam). lookchem.com Additionally, enantiomerically pure (R)- and (S)-methadone and their metabolites, which act as N-Methyl-d-aspartate (NMDA) receptor antagonists, have been synthesized using a chiral pool approach starting from D-alanine-derived cyclic sulfamidates. nih.govacs.org

The synthesis of unnatural amino acids, which are important components in modern drug discovery, often utilizes alanine derivatives. nih.gov For example, a method for the sequential hetero-diarylation of an alanine derivative has been developed to produce a wide range of β-Ar-β-Ar'-α-amino acids with excellent diastereoselectivity. nih.gov

Development of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, which utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, is a cornerstone of modern organic synthesis. researchgate.net this compound and its derivatives are frequently used as the chiral source for the synthesis of ligands that coordinate with metal catalysts to create a chiral environment for the reaction. nih.govresearchgate.net

L-alanine-derived chiral ligands have been successfully employed in the asymmetric addition of diethylzinc (B1219324) to aldehydes. By modifying the substituents on the ligand, the enantioselectivity of the reaction can be optimized. Similarly, a chiral aldehyde-nickel dual catalytic system has been developed for the direct asymmetric α-propargylation of amino acid esters, including methyl alaninate, to produce α,α-disubstituted non-proteinogenic α-amino acid esters with high yields and enantioselectivities. nih.gov

The development of ligands for C-H functionalization is a significant area of research. Ligands derived from alanine have been used to control the primary and secondary C(sp3)–H arylation of an alanine derivative, allowing for the synthesis of β-Ar-β-Ar'-α-amino acids. nih.gov This demonstrates the potential to construct tertiary chiral centers from a simple methyl group. nih.gov

Furthermore, chiral metal-templated complexes, where the ligand's catalytic activity is enhanced by coordination to a metal ion, represent an emerging area. rsc.org These "organocatalysts in disguise" have shown high efficiency in various asymmetric transformations. rsc.org

Contributions to Stereoselective Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis, offering an alternative to metal-based catalysts. mdpi.comdokumen.pub Derivatives of amino acids, including D-alanine, are prominent in this field.

While L-proline is a well-known organocatalyst, its derivatives and other amino acid-based catalysts have expanded the scope of organocatalytic reactions. For example, α-methyl-L-proline has been shown to provide higher enantioselectivities and reaction rates in certain reactions compared to L-proline.

Peptides themselves can act as organocatalysts. Novel α,β-dipeptides have been successfully used as chiral organocatalysts in asymmetric Michael addition reactions. mdpi.com The incorporation of β-amino acids into these dipeptides can lead to more efficient activation modes. mdpi.com

The principle of "organocatalysis in disguise" also applies here, where the coordination of a chiral organic molecule to a metal center enhances its catalytic activity. rsc.org This approach merges the benefits of both organocatalysis and coordination chemistry.

The development of imidazolidinone organocatalysts, which are highly versatile, often starts from amino acid esters. For instance, (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one can be prepared from L-alanine methyl ester hydrochloride. orgsyn.org These catalysts are effective in a wide range of transformations.

Applications of Methyl D Alaninate in Peptide Chemistry and Protein Engineering

Integration into Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated assembly of peptide chains. beilstein-journals.orgmasterorganicchemistry.com Methyl D-alaninate, or more commonly its N-protected form such as Fmoc-D-alanine, is readily incorporated into SPPS protocols. chemimpex.comformulationbio.com The process involves the sequential addition of amino acid residues to a growing peptide chain anchored to an insoluble polymer support. sigmaaldrich.com

The integration of D-alanine via its methyl ester or other activated forms is a strategic modification to enhance peptide properties. genscript.com The use of protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) on the amino group is essential to control the coupling reactions and prevent unwanted side reactions during the synthesis. chemimpex.comformulationbio.com This orthogonal protection strategy allows for the selective removal of the N-terminal protecting group at each step, enabling the elongation of the peptide chain, while side-chain protecting groups remain intact until the final cleavage from the resin. masterorganicchemistry.compeptide.com The compatibility of Fmoc-protected D-alanine derivatives with automated synthesizers streamlines the creation of complex peptides containing this non-natural amino acid. chemimpex.com

Role in Solution-Phase Peptide Synthesis and Peptide Bond Formation

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production and the synthesis of shorter peptides or peptide fragments. ekb.eg this compound hydrochloride is a suitable reagent for this method. sigmaaldrich.com In solution-phase synthesis, the formation of the peptide bond between an N-protected amino acid and an amino acid with a protected carboxylic acid occurs in a homogenous solution. sigmaaldrich.comekb.eg

The use of methyl esters, like this compound, helps to bypass the challenges associated with the zwitterionic nature of free amino acids in aqueous solutions, facilitating peptide bond formation. pnas.org The ester group activates the carboxyl group for coupling reactions. Research has shown that D-amino acid esters can act as effective nucleophiles in deacylation reactions during enzyme-catalyzed peptide synthesis, though they are generally less reactive than their L-counterparts. acs.org A recent strategy in solution-phase synthesis utilizes an isostearyl-mixed anhydride (B1165640) coupling method and a novel silyl (B83357) ester-protecting group to efficiently synthesize peptides containing sterically hindered N-methyl amino acids. acs.org

Synthesis of Modified Peptides with Enhanced Properties and Stability

A primary motivation for incorporating this compound into peptide sequences is to enhance their stability, particularly against enzymatic degradation. jpt.comfrontiersin.org Natural peptides composed of L-amino acids are susceptible to proteases, which limits their therapeutic potential. formulationbio.comfrontiersin.org The introduction of D-alanine creates peptide bonds that are not recognized by most proteases, thereby increasing the peptide's half-life and bioavailability. jpt.comfrontiersin.orgmdpi.com

The strategic substitution of L-amino acids with D-amino acids can significantly improve a peptide's pharmacokinetic profile. mdpi.compnas.org For instance, studies on oxytocin (B344502) analogs demonstrated that substituting three L-amino acids with their D-counterparts markedly improved stability in a human colon model. mdpi.com This enhanced stability is crucial for the development of orally delivered peptide drugs. mdpi.com Beyond stability, the incorporation of D-alanine can also influence the peptide's secondary structure, such as destabilizing helical structures, which can lead to reduced cytotoxicity against mammalian cells while retaining antimicrobial activity. mdpi.com

Table 1: Impact of D-Amino Acid Substitution on Peptide Properties

| Original Peptide Property | Modified Peptide Property with D-Alanine | Research Finding Reference |

|---|---|---|

| Susceptible to enzymatic degradation | Increased resistance to proteolysis | formulationbio.comjpt.comfrontiersin.org |

| Potentially cytotoxic | Reduced hemolytic and cytotoxic effects | mdpi.com |

| Specific helical structure | Destabilized helical structure | mdpi.com |

Exploration in Protein Structure and Function Modification

The principles of using D-amino acids extend to the larger realm of protein engineering. By introducing D-alanine residues, scientists can modify protein structures to enhance their stability and functionality for various biotechnological and medical applications. chemimpex.comchemimpex.com This modification can alter the protein's conformation, which in turn affects its activity and interactions with other molecules. uniprot.org

The de novo design of peptide shapes with precise conformational control can be achieved using oligomers of N-methyl-L-alanine and N-methyl-D-alanine. rsc.orgresearchgate.netrsc.org The fixed conformation of these N-methylated residues serves as a scaffold to build specific three-dimensional structures, offering a bottom-up approach to designing biofunctional molecules. rsc.orgrsc.orgresearchgate.net This level of control over the local peptide shape is critical as these shapes are often key to biological activities. rsc.orgresearchgate.net

Enzymatic Polymerization for D-Peptide Oligomer Synthesis

Enzymatic methods offer a green and efficient alternative to chemical synthesis for producing peptides. Specific enzymes, known as D-stereospecific proteases, can be used to synthesize polypeptides incorporating D-amino acids. rsc.org D-aminopeptidase, for example, has shown the ability to synthesize D-alanine oligopeptides from D-alanine methyl esters in organic solvents. rsc.orgtandfonline.com

In these chemoenzymatic processes, the enzyme acts as a biocatalyst to form peptide bonds. rsc.org Research has demonstrated the synthesis of D-alanine dimer and trimer from this compound hydrochloride using immobilized D-aminopeptidase, achieving significant yields in a short reaction time. tandfonline.com While some enzymes like papain show high stereospecificity for L-amino acids, studies are ongoing to engineer proteases with improved efficiency for incorporating D-amino acids. rsc.orgacs.org The development of enzymatic methods for synthesizing D-amino acid-containing peptides is crucial for the advancement of the d-peptide industry, as these peptides are gaining attention for their novel functions. asm.orgnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| This compound hydrochloride | |

| D-alanine | |

| Fmoc-D-alanine | |

| N-methyl-L-alanine | |

| N-methyl-D-alanine | |

| Oxytocin | |

| L-alanine | |

| Glycine (B1666218) | |

| Selenocysteine | |

| Pyrrolysine | |

| L-phenylalanyl-L-valine | |

| L-leucyl-L-alanine | |

| L-Leucine | |

| D-glutamic acid | |

| D-serine | |

| D-aspartic acid | |

| D-phenylalanine | |

| Tryptophan | |

| Cysteine | |

| Methionine | |

| Aspartic acid | |

| D-amino butyric acid | |

| Serine | |

| Threonine | |

| Lanthionine (B1674491) | |

| Methyllanthionine | |

| Dehydroalanine (B155165) | |

| Dehydrobutyrine | |

| D-allo-isoleucine | |

| D-threo-isoleucine | |

| Isoleucine | |

| Lysine | |

| Arginine | |

| Histidine | |

| D-tyrosine | |

| D-leucine | |

| D-proline | |

| D-tryptophan | |

| D-lysine | |

| Boc-D-alanine | |

| Z-L-Tyr-OMe | |

| Z-L-Phe-OMe | |

| D-Leu-NH2 | |

| Bz-Tyr-d-Ala-NH2 | |

| Bz-l-Tyr-OEt | |

| H-d-Ala-NH2 | |

| H-d-Ser-OMe | |

| H-d-Thr-OMe | |

| H-d-His-OMe | |

| β-Ala-OMe | |

| D-Phe methyl ester | |

| L-Asp-d-Ala fenchyl ester | |

| Cyclo(d–Pro-l-Arg) | |

| D-Pro benzyl (B1604629) ester | |

| L-Arg methyl ester | |

| L-alanine ethyl ester | |

| D-alanine ethyl ester hydrochloride | |

| L-Proline benzyl ester | |

| L-methionine ethyl ester | |

| N-(d-alanyl)-l-cysteine | |

| S-acyl-l-cysteine | |

| 3-mercaptopropionic acid | |

| Thioglycolic acid | |

| Isostearic acid chloride |

Research in Pharmaceutical and Medicinal Chemistry Utilizing Methyl D Alaninate

Design and Synthesis of Novel Drug Candidates

Methyl D-alaninate is a versatile chiral building block in the synthesis of novel drug candidates. chemimpex.com Its incorporation into molecular structures can significantly influence the biological activity and properties of the resulting compounds. For instance, it has been used in the synthesis of phosphonodipeptide inhibitors of D-alanine:D-alanine ligase, an essential enzyme in bacterial cell wall synthesis. mdpi.com The synthesis involves coupling N-Cbz protected methyl 1-aminoethylphosphonochloridate with this compound. mdpi.com These phosphonodipeptides have shown competitive inhibition of the target enzyme, highlighting their potential as antibacterial agents. mdpi.com

In the realm of antiviral research, phosphonoamidates bearing a this compound moiety have demonstrated potent activity against the human immunodeficiency virus (HIV). nih.gov Notably, these compounds exhibited lower cellular toxicity compared to their L-alaninate counterparts. nih.gov This underscores the importance of stereochemistry in drug design, where the D-enantiomer can offer a more favorable therapeutic profile.

Furthermore, this compound derivatives are employed in the creation of compounds targeting various biological pathways to enhance efficacy and minimize side effects. chemimpex.com For example, it has been utilized in the synthesis of 2-thioxo-1,3-dithiol-carboxamides, which have been investigated as potential antispasmodic agents. mdpi.com The synthesis involves the conversion of D-alanine into its methylated ester, which is then coupled with other molecules to create the final compounds. mdpi.com

The table below summarizes key examples of drug candidates synthesized using this compound.

| Drug Candidate Class | Target | Therapeutic Potential |

| Phosphonodipeptides | D-alanine:D-alanine ligase | Antibacterial |

| Phosphonoamidates | HIV | Antiviral |

| 2-Thioxo-1,3-dithiol-carboxamides | Undisclosed | Antispasmodic |

Development of Peptide-Based Therapeutics and Analogs

The incorporation of D-amino acids like D-alanine into peptide chains is a well-established strategy to enhance their therapeutic potential. nih.gov this compound serves as a key building block for introducing D-alanine into peptide sequences, which can confer several advantages. chemimpex.comchemimpex.comchemimpex.com

One of the primary benefits is increased proteolytic stability. rsc.orgtandfonline.com Most proteases are stereospecific for L-amino acids, so substituting an L-amino acid with its D-enantiomer can make the peptide more resistant to enzymatic degradation. tandfonline.com This leads to a longer plasma half-life, a desirable property for many therapeutic peptides.

N-methylation of amino acids, including D-alanine, is another modification used to improve peptide stability and cell permeability. tandfonline.com Systematic approaches like D-amino acid scanning and N-methyl scanning are used to optimize the pharmacodynamic properties of peptides. tandfonline.comtandfonline.com

This compound is also used in the synthesis of dipeptides with specific biological activities. For example, N-terminal dipeptides of D(-)-penicillamine, which can be prepared from synthons derived from D-alanine, have been shown to be effective at sequestering acetaldehyde, a toxic metabolite of ethanol. nih.gov

The table below highlights strategies involving this compound in peptide therapeutic development.

| Modification Strategy | Advantage | Example Application |

| D-amino acid substitution | Increased proteolytic stability | Development of more stable peptide drugs |

| N-methylation | Increased proteolytic stability and cell permeability | Optimization of peptide drug properties |

| Dipeptide synthesis | Specific biological activity | Acetaldehyde sequestration |

Role in the Production of Specific Antibiotics (e.g., Beta-Lactam Intermediates)

The D-alanyl-D-alanine motif is a crucial component in the biosynthesis of bacterial cell walls, making enzymes involved in its formation and utilization attractive targets for antibiotics. nih.govmdpi.comoup.comresearchgate.net Beta-lactam antibiotics, such as penicillins and carbapenems, function by mimicking this dipeptide structure, thereby inhibiting the transpeptidases responsible for cross-linking the peptidoglycan layer of the bacterial cell wall. nih.govmdpi.comoup.com

While this compound itself is not a direct precursor in the natural biosynthesis of most beta-lactam antibiotics, its corresponding amino acid, D-alanine, is fundamental. D-alanine:D-alanine ligase (Ddl) is an essential enzyme that catalyzes the formation of the D-alanyl-D-alanine dipeptide, a key precursor for peptidoglycan synthesis. nih.govpnas.orgacs.orgnih.gov Inhibitors of this enzyme are therefore of significant interest as potential antimicrobial agents. nih.govtandfonline.com

In the context of carbapenems, a potent class of beta-lactam antibiotics, a significant advancement was the addition of a 1-β-methyl group to the carbapenem (B1253116) core. nih.govnih.gov This modification provides protection against hydrolysis by dehydropeptidase-I (DHP-I), a renal enzyme that can inactivate certain carbapenems. nih.govnih.gov While not directly involving this compound, this highlights the importance of methyl group substitutions in the development of effective beta-lactam antibiotics.

Furthermore, research has explored the synthesis of phosphonodipeptides from this compound as inhibitors of D-alanine:D-alanine ligase, representing a strategy to develop novel antibacterial agents that target a different step in cell wall biosynthesis compared to traditional beta-lactams. mdpi.com

Modulation of Biological Targets and Signaling Pathways (e.g., Neurotransmitter Receptors)

D-alanine, and by extension its derivatives like this compound, plays a role in modulating the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission. mdpi.com D-alanine acts as a co-agonist at the glycine (B1666218) binding site of the NMDA receptor. mdpi.commdpi.com The NMDA receptor is implicated in various neurological and psychiatric conditions, and modulating its activity is a therapeutic strategy.

Studies have shown that D-alanine can potentiate responses to NMDA and reduce fast desensitization of the receptor. nih.gov This has led to investigations into the use of D-alanine as an adjunctive therapy for conditions like schizophrenia, where NMDA receptor hypofunction is thought to play a role. mdpi.comscielo.br Research has indicated that D-alanine may have a positive effect on the negative and cognitive symptoms of schizophrenia. scielo.br

The metabolism of D-amino acids, including D-alanine, is also a focus of research in the context of neurological disorders. frontiersin.org The enzyme D-amino acid oxidase (DAAO) degrades D-alanine, and inhibitors of DAAO are being explored as a way to increase D-alanine levels in the brain. mdpi.com

While much of the research focuses on D-alanine itself, this compound serves as a valuable tool in these studies as a building block for creating more complex molecules that can interact with and modulate the activity of neurotransmitter systems. chemimpex.com

The table below outlines the role of D-alanine in modulating neurotransmitter receptors.

| Biological Target | Role of D-alanine | Therapeutic Implication |

| NMDA Receptor | Co-agonist at the glycine binding site | Potential treatment for schizophrenia and other neurological disorders |

| D-amino acid oxidase (DAAO) | Substrate | DAAO inhibitors may increase D-alanine levels in the brain |

Strategies for Enhancing Bioavailability and Efficacy of Active Pharmaceutical Ingredients

Enhancing the bioavailability and efficacy of active pharmaceutical ingredients (APIs) is a major focus in drug development. researchgate.netdrug-dev.comnih.gov this compound can be incorporated into prodrugs to improve these properties. researchgate.net Prodrugs are inactive or less active molecules that are converted into the active drug within the body.

One common strategy is to create phosphonamidate prodrugs. nih.govbiorxiv.org In this approach, a phosphonate (B1237965) drug is masked with a moiety, such as an amino acid ester, to improve its cell permeability. biorxiv.org While L-alanine esters are frequently used in the "ProTide" approach, studies have shown that phosphonoamidates with a this compound group can also be effective and may offer advantages, such as reduced cellular toxicity. nih.govnih.gov For instance, in the development of antiviral nucleoside analogs, phosphonoamidates with a this compound moiety showed potent activity against HIV with less toxicity than their L-alaninate counterparts. nih.gov

However, it is important to note that the choice of stereoisomer can have a significant impact on activity. In some cases, the L-alanine methyl ester has been found to be superior, while the D-alanine methyl ester resulted in greatly reduced activity. nih.gov

Beyond prodrugs, the incorporation of D-amino acids like D-alanine can enhance the solubility and stability of peptide-based drugs, which also contributes to improved bioavailability. chemimpex.comchemimpex.com

Advanced Biochemical and Biological Investigations with Methyl D Alaninate

Studies on D-Amino Acid Metabolism and Enzymatic Transformations

Methyl D-alaninate, as a derivative of D-alanine, is intricately involved in the metabolic pathways governed by several key enzymes. The metabolic fate of D-alanine and its esters is primarily controlled by enzymes such as D-amino acid oxidase and various transaminases.

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids. uniprot.orgfrontiersin.org This enzyme exhibits broad substrate specificity, acting on a variety of D-amino acids, including D-alanine. uniprot.orgfrontiersin.org The activity of DAAO is crucial for regulating the levels of D-amino acids that can originate from endogenous synthesis, the gut microbiome, or diet. uniprot.orguniprot.org In the context of neurobiology, DAAO plays a significant role in modulating the concentration of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. uniprot.orgfrontiersin.org Inhibition of DAAO has been explored as a therapeutic strategy to increase the bioavailability of orally administered D-alanine, thereby enhancing its effects on NMDA receptor-mediated neurotransmission. benthamopen.com

D-amino acid transaminases (DAATs), also known as D-alanine aminotransferases, are another class of enzymes involved in D-alanine metabolism. wikipedia.orgmdpi.com These enzymes catalyze the transfer of an amino group from a D-amino acid to an α-keto acid. wikipedia.orgmdpi.com For instance, D-alanine can be transaminated with 2-oxoglutarate to produce pyruvate (B1213749) and D-glutamate. wikipedia.orgmdpi.com This process is vital for the synthesis of D-glutamate, a crucial component of the bacterial cell wall. mdpi.com

Alanine (B10760859) racemase is an essential enzyme in bacteria that catalyzes the interconversion of L-alanine and D-alanine. wikipedia.orgnih.gov This enzyme ensures the availability of D-alanine, a fundamental building block for peptidoglycan synthesis. wikipedia.orgplos.org The absence of alanine racemase in humans makes it an attractive target for antimicrobial drug development. wikipedia.orgplos.org

The following table summarizes the key enzymes involved in the metabolism of D-alanine, the precursor to this compound.

| Enzyme | EC Number | Function | Cofactor | Relevance to this compound |

| D-Amino Acid Oxidase (DAAO) | 1.4.3.3 | Catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. frontiersin.org | FAD | Metabolizes D-alanine, affecting its bioavailability and downstream effects. benthamopen.com |

| D-Amino Acid Transaminase (DAAT) | 2.6.1.21 | Catalyzes the transamination between a D-amino acid and an α-keto acid. wikipedia.org | Pyridoxal phosphate | Involved in the synthesis of other D-amino acids using D-alanine as a substrate. mdpi.com |

| Alanine Racemase | 5.1.1.1 | Catalyzes the interconversion of L-alanine and D-alanine. wikipedia.org | Pyridoxal phosphate | Produces the D-alanine necessary for various biological processes, which can then be esterified to form this compound. wikipedia.org |

Neurobiological Research: Insights into Neurological Disorders and Neurotransmitter Function

This compound, through its precursor D-alanine, has been a subject of interest in neurobiological research, particularly concerning its role as a modulator of N-methyl-D-aspartate (NMDA) receptor function. mdpi.com The NMDA receptor, a glutamate-gated ion channel, is pivotal for synaptic plasticity, learning, and memory. frontiersin.org Its dysfunction has been implicated in a range of neurological and psychiatric disorders. frontiersin.orgfrontiersin.org

D-alanine acts as a co-agonist at the glycine (B1666218) binding site of the NMDA receptor, a function it shares with D-serine. mdpi.com Activation of the NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist like D-alanine or D-serine. mdpi.com Research suggests that repeated administration of D-alanine can lead to its accumulation in the cerebral cortex, potentially augmenting NMDA receptor activity over the long term. ukri.org This has led to investigations into the therapeutic potential of D-alanine in conditions associated with NMDA receptor hypofunction, such as schizophrenia. benthamopen.commdpi.com Studies have shown that supplementing antipsychotic treatments with D-alanine may improve symptoms in patients with schizophrenia. mdpi.com

Furthermore, the metabolism of D-alanine by D-amino acid oxidase (DAAO) is a key regulatory point. benthamopen.commdpi.com Elevated DAAO activity has been observed in the postmortem brains of individuals with schizophrenia. benthamopen.com Consequently, inhibiting DAAO to increase synaptic levels of D-alanine is being explored as a therapeutic approach. benthamopen.com

The table below details research findings on the role of D-alanine in neurobiology.

| Research Area | Key Findings | Implication for this compound |

| NMDA Receptor Modulation | D-alanine is a co-agonist at the NMDA receptor's glycine site, enhancing receptor function. mdpi.com | As a precursor, this compound can indirectly influence NMDA receptor activity. |

| Schizophrenia Research | D-alanine supplementation has shown promise in improving symptoms of schizophrenia. mdpi.com Inhibition of D-amino acid oxidase (DAAO), which metabolizes D-alanine, is a potential therapeutic strategy. benthamopen.com | Could serve as a prodrug to increase brain levels of D-alanine for therapeutic benefit. |

| Cognitive Function | Long-term administration of D-alanine may lead to stable accumulation in the brain and augment NMDA receptor activity, potentially improving executive functions. ukri.org | Potential for investigating its effects on cognitive enhancement. |

| Alzheimer's Disease | Elevated levels of D-alanine have been found in the brains of patients with Alzheimer's disease. mdpi.com | Its role in the pathophysiology of Alzheimer's needs further investigation. |

Exploration of Interaction with Biological Systems (e.g., Enzyme Inhibition, Receptor Agonism)

This compound and its parent compound, D-alanine, interact with various biological systems, primarily through receptor agonism and as substrates for enzymes.

The most significant interaction is the agonist activity of D-alanine at the glycine co-agonist site of the NMDA receptor. mdpi.com This interaction is crucial for the receptor's activation and subsequent downstream signaling pathways involved in synaptic plasticity. frontiersin.org While D-alanine is a potent agonist, its methyl ester, this compound, would likely require hydrolysis to D-alanine to exert similar effects.

D-alanine also demonstrates weak agonist activity at the inhibitory glycine receptor (GlyR), with a reported EC50 of 9 mM. medchemexpress.com This suggests a potential role in modulating inhibitory neurotransmission, although at significantly higher concentrations than those required for NMDA receptor modulation.